molecular formula C18H30N2O3S B2786880 N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 953258-41-8

N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2786880
CAS No.: 953258-41-8
M. Wt: 354.51
InChI Key: ADCDHOGWKMKPIR-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an isopropyl group and a methoxyphenyl group attached to an ethanesulfonamide moiety. Its distinct molecular configuration allows it to participate in a variety of chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with isopropyl bromide under basic conditions to yield 1-isopropylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is subsequently reduced to the amine.

The next step involves the introduction of the methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the amine reacts with 4-methoxybenzyl chloride in the presence of a base to form the desired intermediate. Finally, the ethanesulfonamide moiety is introduced through a sulfonylation reaction using ethanesulfonyl chloride and a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • N-((1-ethylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • N-((1-propylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-15(2)20-11-8-17(9-12-20)14-19-24(21,22)13-10-16-4-6-18(23-3)7-5-16/h4-7,15,17,19H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDHOGWKMKPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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